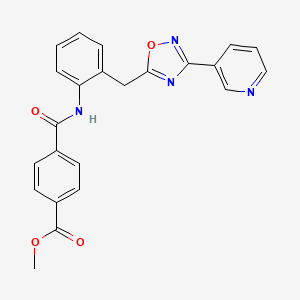

Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, there are studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Scientific Research Applications

Electropolymerization

Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate has been studied in the context of electropolymerization. A study by Schneider et al. (2017) explored the electropolymerization of aromatic pyrrole derivatives, including compounds similar to the one , to enhance the properties of poly(pyrrole) layers. This research indicates potential applications in developing advanced materials with improved electrical and surface properties (Schneider, Füser, Bolte, & Terfort, 2017).

Mesomorphic Behaviour and Photoluminescence

Han et al. (2010) synthesized derivatives, including those similar to methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate, to study their mesomorphic behavior and photo-luminescent properties. These compounds exhibited cholesteric and nematic mesophases, indicating their potential application in liquid crystal technologies and photoluminescent materials (Han, Wang, Zhang, & Zhu, 2010).

Crystal Structure Studies

Tzimopoulos et al. (2010) investigated the crystal structures of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, similar in structure to the compound . This research contributes to understanding the molecular configurations and interactions of such compounds, which is essential for their application in materials science and drug design (Tzimopoulos, Czapik, Gdaniec, Bakas, Isab, Varvogli, & Akrivos, 2010).

Fluoride Chemosensors

Ma et al. (2013) developed anion sensors using compounds structurally related to methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate. These sensors were designed for fluoride ion sensing, demonstrating the compound's potential in developing sensitive and selective chemosensors (Ma, Li, Zong, Men, & Xing, 2013).

Antimicrobial Activities

Siddiqui et al. (2013) synthesized novel derivatives, including those related to methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate, and evaluated their antimicrobial activities. This indicates the compound's potential application in developing new antimicrobial agents (Siddiqui, Idrees, Khati, & Dhonde, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that transfer a phosphate group from adenosine triphosphate (ATP) specifically to the tyrosine residues of cellular targets. They are often implicated in tumoral tissue formation as their overexpression and/or mutation is connected with increased cellular proliferation .

Mode of Action

The compound interacts with its targets, the tyrosine kinases, through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This interaction inhibits the activity of tyrosine kinases, thereby disrupting the signal transduction pathways that lead to cellular proliferation .

Biochemical Pathways

The inhibition of tyrosine kinases affects the signal transduction pathways that regulate cellular proliferation . By inhibiting these pathways, the compound can potentially suppress the growth of tumoral tissues.

Pharmacokinetics

The gi absorption score measures the amount of a molecule absorbed by the gut after being given through oral administration . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the inhibition of tyrosine kinases, leading to a disruption in the signal transduction pathways that regulate cellular proliferation . This can potentially lead to a decrease in the growth of tumoral tissues.

properties

IUPAC Name |

methyl 4-[[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c1-30-23(29)16-10-8-15(9-11-16)22(28)25-19-7-3-2-5-17(19)13-20-26-21(27-31-20)18-6-4-12-24-14-18/h2-12,14H,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXGGAQYVRUKBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2940949.png)

![1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one](/img/structure/B2940954.png)

![1-(3,4-dichlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2940959.png)

![4-(2-ethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2940960.png)

![ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate](/img/structure/B2940971.png)